![molecular formula C17H17ClN4O2 B1231630 8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1231630.png)
8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is an azaspiro compound and a pyrimido-indole.
Scientific Research Applications
Dioxane and Environmental Concerns
Research has highlighted the environmental impact and challenges associated with the remediation of 1,4-dioxane, showcasing its widespread contamination in water supplies and its classification as a probable human carcinogen due to its carcinogenic responses in animal studies. Efforts to develop effective removal strategies for such contaminants are ongoing, underlining the need for novel approaches beyond traditional adsorption and filtration techniques (Godri Pollitt et al., 2019).
Polychlorinated Dibenzodioxins (PCDDs/Fs)
The formation, chlorination, dechlorination, and destruction of PCDDs/Fs have been extensively studied, revealing complex mechanisms underlying their environmental presence. These studies contribute to understanding how similar compounds, including potentially 8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane, might behave in the environment and impact human health (Altarawneh et al., 2009).
Indole Synthesis
The synthesis of indoles, including those with complex structures, has been a significant area of research in organic chemistry. Methods for creating indoles through various strategic approaches offer insights into potential synthetic pathways that could be relevant for the compound , illustrating the diversity and complexity of chemical synthesis techniques (Taber & Tirunahari, 2011).
Hybrid Catalysts in Synthesis
Recent advancements in using hybrid catalysts for synthesizing pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, emphasize the role of innovative catalytic methods in developing complex organic molecules. This research area could provide a framework for exploring novel synthesis routes for the target compound, leveraging the versatility and efficiency of hybrid catalytic systems (Parmar et al., 2023).
properties
Molecular Formula |
C17H17ClN4O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C17H17ClN4O2/c18-11-1-2-13-12(9-11)14-15(21-13)16(20-10-19-14)22-5-3-17(4-6-22)23-7-8-24-17/h1-2,9-10,21H,3-8H2 |
InChI Key |
UEXINIASTXLPIV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12OCCO2)C3=NC=NC4=C3NC5=C4C=C(C=C5)Cl |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=NC4=C3NC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole](/img/structure/B1231547.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1231549.png)

![Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester](/img/structure/B1231552.png)
![2-Ethoxy-3-pyridinecarboxylic acid (6-chloro-2-imidazo[1,2-a]pyridinyl)methyl ester](/img/structure/B1231554.png)
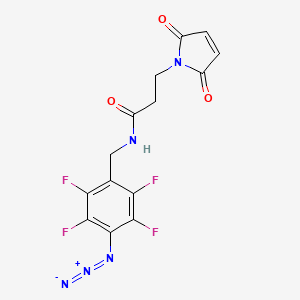
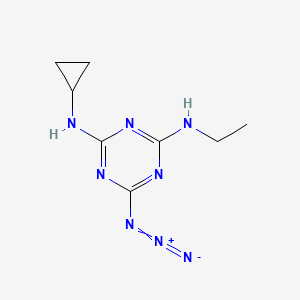
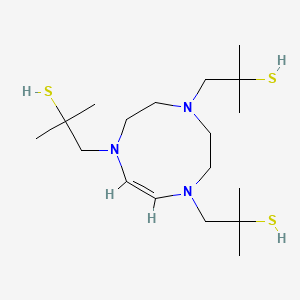
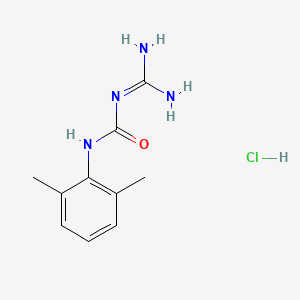
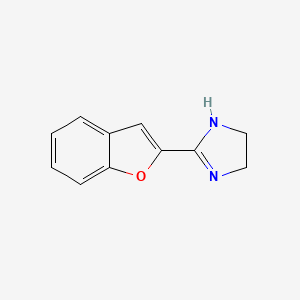
![3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1231565.png)
![2-[6-[(5-Chloro-2-methoxyphenyl)sulfamoyl]-2-oxo-1,3-benzoxazol-3-yl]acetic acid ethyl ester](/img/structure/B1231566.png)
![N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1231569.png)
